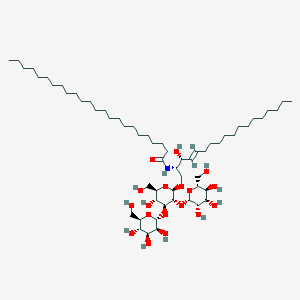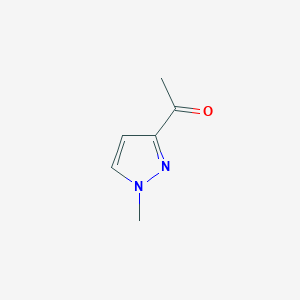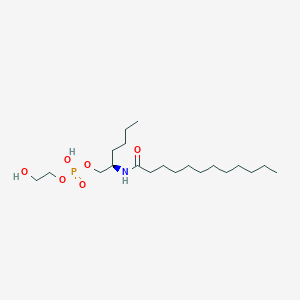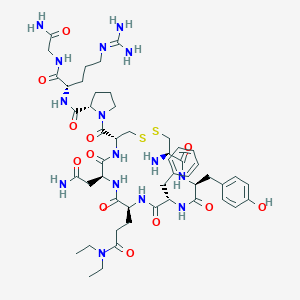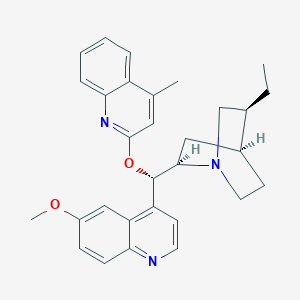
Hydroquinidine 4-methyl-2-quinolyl ether
Overview
Description
Hydroquinidine 4-methyl-2-quinolyl ether is a compound that can be associated with quinoline and quinoxaline derivatives, which are known for their diverse biological activities and applications in material science. The compound itself is not directly mentioned in the provided papers, but the papers discuss related quinoline and quinoxaline derivatives, which can provide insights into the chemical behavior and potential applications of this compound.
Synthesis Analysis
The synthesis of quinoline and quinoxaline derivatives often involves multi-step reactions with various starting materials. For instance, the synthesis of polyester containing quinone nuclei was achieved through polycondensation at controlled temperatures . Similarly, quinoxaline derivatives were synthesized by replacing a chlorine atom with an ether linkage attached to a benzene ring, followed by further reactions to yield Schiff bases containing quinoxaline moieties . Tetraazacrown ethers with quinoline sidearms were prepared using reductive amination of aldehydes with crown ethers . These methods suggest that the synthesis of this compound would likely involve strategic functionalization of the quinoline core and subsequent etherification.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms and aromatic systems, which can be confirmed by spectroscopic methods such as NMR . The structure of quinoxaline derivatives was confirmed using elemental and spectral data . The macrocyclic structure of crown ethers with quinoline sidearms was also elucidated . These analyses indicate that the molecular structure of this compound would be confirmed through similar spectroscopic techniques, focusing on the ether linkage and the quinolyl moiety.
Chemical Reactions Analysis
Quinoline and quinoxaline derivatives undergo various chemical reactions. The amino-quinone nuclei in polyesters can lead to gelation through the formation of ether bonds as a result of dehydration . Quinoxaline derivatives can react with aromatic amines and aldehydes to form Schiff bases . The reactivity of the quinoline and quinoxaline moieties in these derivatives suggests that this compound could also participate in similar reactions, potentially leading to the formation of new compounds with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline and quinoxaline derivatives are influenced by their molecular structure. The stability of complexes formed by crown ethers with quinoline sidearms was evaluated potentiometrically, indicating strong metal ion binding . The antimicrobial activity of quinoxaline derivatives was tested, showing moderate effectiveness against bacterial growth . These properties suggest that this compound could also exhibit unique physical and chemical properties, such as binding affinity to metal ions and potential antimicrobial activity.
Relevant Case Studies
While the provided papers do not directly discuss this compound, they offer case studies on related compounds. For example, the antimicrobial activity of quinoxaline derivatives was evaluated, with some compounds showing effectiveness against Pseudomonas aeruginosa . The complexation of crown ethers with quinoline sidearms with various metal ions was also studied . These case studies provide a foundation for understanding the potential applications of this compound in medicinal chemistry and material science.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Hydroquinidine 4-methyl-2-quinolyl ether has been studied in the context of synthesizing new compounds with potential antimicrobial activity. For instance, Singh et al. (2010) explored the synthesis of quinoxaline derivatives, including those involving hydroquinidine, to optimize antimicrobial properties (Singh et al., 2010).
Mechanistic Studies in Synthesis
Reisch et al. (1988) conducted mechanistic studies on the synthesis of Pyrano-[3,2-c]quinolin-Alkaloids from 4-Hydroxyquinolin-2-onen, which involves similar compounds to this compound (Reisch et al., 1988).
Reaction Mechanism with Organolithium Compounds
Otsuji et al. (1971) investigated the reaction mechanisms of quinolines, including compounds related to this compound, with organolithium compounds, providing insight into complex organic synthesis processes (Otsuji et al., 1971).
Studies in Metalation of Quinolines
Kaiser et al. (1981) explored the metalation of dimethylquinolines, which are structurally similar to this compound, thereby contributing to the understanding of reactions involving quinolines in organometallic chemistry (Kaiser et al., 1981).
Photochemical Reactions of Quinolines
Castellano et al. (1975) studied the photochemical reactions of monoazaaromatic compounds like quinolines, which relate to the chemical behavior of this compound under certain conditions (Castellano et al., 1975).
Nickel-Catalyzed Amination of N-Heteroaryl Methyl Ethers
Tobisu et al. (2012) researched the nickel-catalyzed amination of N-heteroaryl methyl ethers, including compounds related to this compound, demonstrating advanced methods in organic synthesis (Tobisu et al., 2012).
Reactions with Diborane and Aromatic Heterocycles
Keller et al. (1983) investigated the reactions of diborane with aromatic heterocycles, shedding light on the chemical behavior of structures similar to this compound (Keller et al., 1983).
Iridium-Catalyzed Alkylation of N-Heteroaromatic Compounds
Onoda and Fujita (2020) conducted studies on the iridium-catalyzed C-alkylation of N-heteroaromatic compounds, including those structurally related to this compound (Onoda & Fujita, 2020).
Synthesis and Characterization of 2-Methyl-4-Quinolinol
Pourmousavi et al. (2016) focused on the synthesis and characterization of 2-methyl-4-quinolinol, providing insights into the molecular behavior of compounds closely related to this compound (Pourmousavi et al., 2016).
Mechanism of Action
Target of Action
It’s noted that this compound may affect the respiratory system .
Mode of Action
It’s known to be used as a catalyst in the asymmetric dihydroxylation of olefins , which suggests it may interact with its targets to facilitate chemical reactions.
Result of Action
As a catalyst in the asymmetric dihydroxylation of olefins , it likely facilitates chemical reactions at the molecular level, but the specific effects would depend on the context of its use.
properties
IUPAC Name |
2-[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21+,28-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLQXNDAUCSSKU-XICPQWESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583634 | |
| Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135042-89-6 | |
| Record name | 6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine 4-methyl-2-quinolyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




